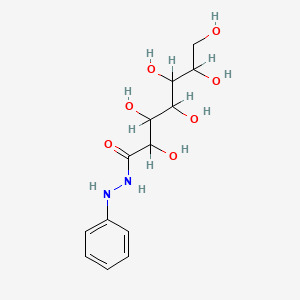

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide

Description

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide (C₁₃H₂₀N₂O₇; molecular weight: 316.31 g/mol) is a polyhydroxylated heptanoic acid derivative functionalized with a phenylhydrazide group. Its structure features a seven-carbon backbone with six hydroxyl groups and a terminal N'-phenyl-hydrazide moiety . The compound is stereochemically complex, with five undefined stereocenters, which may influence its physicochemical and biological properties . It is also known by synonyms such as D-甘油-D-古罗-庚酸 2-苯基亚胺 and has CAS RN 5328-45-0 .

Properties

CAS No. |

5395-14-2 |

|---|---|

Molecular Formula |

C13H20N2O7 |

Molecular Weight |

316.31 g/mol |

IUPAC Name |

2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide |

InChI |

InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22) |

InChI Key |

FKWVLNZRINUMNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the reaction of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.

Substitution: The phenyl-hydrazide moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying carbohydrate-protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, potentially altering their function. The phenyl-hydrazide moiety may interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heptanoic Acid Hydrazide Derivatives

- Heptanoic Acid Hydrazide (C₇H₁₄N₂O): A simpler analog lacking hydroxyl groups. Used in synthesizing N-acylhydrazones (e.g., 3q-v in ) via reactions with aldehydes . Unlike the target compound, its hydrophobicity limits solubility in polar solvents.

- N′-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide (C₁₄H₁₁F₁₃N₄O): Features a fluorinated heptanohydrazide chain, enhancing lipophilicity and metabolic stability compared to the hydroxyl-rich target compound .

Phenylhydrazide Derivatives

- Used in pharmaceutical intermediates but lacks the polyol-driven hydrogen-bonding capacity of the target compound .

- N′-{(E)-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hexadecanehydrazide (C₂₉H₃₆N₄O): A long-chain hydrazide with aromatic pyrazole substitution. Its bulky structure reduces aqueous solubility compared to the target compound’s hydroxylated backbone .

Hydrogen-Bonding and Solubility

The target compound’s six hydroxyl groups significantly enhance its hydrophilicity and hydrogen-bonding capacity compared to non-hydroxylated analogs like heptanoic acid hydrazide. This property may improve bioavailability in aqueous environments .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.